molecular formula C8H12N4O B2970006 N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide CAS No. 2175508-05-9

N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide

Cat. No.: B2970006
CAS No.: 2175508-05-9
M. Wt: 180.211
InChI Key: ROPXDCKOILCDCE-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide typically involves the reaction of a triazole derivative with an appropriate alkylating agent. One common method involves the use of 1H-1,2,4-triazole and an alkyl halide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. By inhibiting aromatase, the compound can reduce estrogen levels and potentially inhibit the growth of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets.

Properties

IUPAC Name

N-[1-(1,2,4-triazol-1-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-3-8(13)11-7(2)4-12-6-9-5-10-12/h3,5-7H,1,4H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXDCKOILCDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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